molecular formula C9H7Br2NO4 B8120426 Methyl 2-(dibromomethyl)-6-nitrobenzoate

Methyl 2-(dibromomethyl)-6-nitrobenzoate

Cat. No.: B8120426
M. Wt: 352.96 g/mol
InChI Key: NPEIYSBHBFHZAD-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dibromomethyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dibromomethyl)-6-nitrobenzoate typically involves the bromination of methyl 2-methyl-6-nitrobenzoate. The reaction is carried out using bromine or bromoform in the presence of a catalyst or under specific conditions to achieve the desired dibromomethyl substitution . The reaction conditions often include the use of solvents like carbon tetrachloride (CCl4) and phase-transfer catalysts to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibromomethyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, bromoform, hydrogen gas, and various catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include substituted benzoates, amino derivatives, and oxidized benzoic acid derivatives

Mechanism of Action

The mechanism of action of Methyl 2-(dibromomethyl)-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions, affecting cellular processes . These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(dibromomethyl)-6-nitrobenzoate include:

Uniqueness

This compound is unique due to the presence of both dibromomethyl and nitro groups in specific positions on the benzoate ester

Properties

IUPAC Name

methyl 2-(dibromomethyl)-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO4/c1-16-9(13)7-5(8(10)11)3-2-4-6(7)12(14)15/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEIYSBHBFHZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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